molecular formula C6H11N2O4PS3 B032985 Methidathion CAS No. 950-37-8

Methidathion

Cat. No.: B032985
CAS No.: 950-37-8
M. Wt: 302.3 g/mol
InChI Key: MEBQXILRKZHVCX-UHFFFAOYSA-N
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Description

Methidathion is an organophosphate insecticide widely used to control a variety of pests in agricultural settings. It is known for its effectiveness against sucking and chewing insects. This compound is a white crystalline powder with the chemical formula C6H11N2O4PS3 and a molar mass of 302.331 g/mol . It is relatively stable in neutral and slightly acidic media but degrades rapidly in alkaline conditions .

Scientific Research Applications

Methidathion has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of organophosphate insecticides.

    Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.

    Medicine: Studied for its potential toxicological effects and mechanisms of action.

    Industry: Used in the development of pest control products and formulations

Safety and Hazards

Methidathion is classified as fatal if swallowed and harmful in contact with skin . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .

Future Directions

Future research directions include the development of ultrasensitive and uniform surface-enhanced Raman scattering substrates for the detection of Methidathion . Another direction is the biodegradation of this compound .

Mechanism of Action

Target of Action

Methidathion, an organophosphate insecticide, primarily targets cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting these enzymes, this compound disrupts normal nerve function .

Mode of Action

This compound acts as a cholinesterase or acetylcholinesterase (AChE) inhibitor . Normally, AChE breaks down acetylcholine to terminate nerve impulses. When this compound inhibits ache, acetylcholine accumulates in the synapses, leading to overstimulation of muscles and glands controlled by the nervous system .

Biochemical Pathways

For instance, they can disrupt the one-carbon metabolism pathway, which is crucial for DNA methylation, a process that regulates gene expression

Pharmacokinetics

Some research suggests that there may be species differences in the pharmacokinetics of this compound . More comprehensive studies are needed to outline this compound’s ADME properties and their impact on its bioavailability.

Result of Action

This compound’s inhibition of ChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system. This can result in a range of symptoms, from headaches and dizziness to convulsions and even death in severe cases . On a cellular level, this compound can cause oxidative stress, leading to lipid peroxidation and potential cell damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, soil humidity can affect the recovery and therefore the efficacy of this compound . Additionally, the presence of certain chemicals in the environment can affect the extractability of this compound from soil samples . Understanding these factors is crucial for optimizing the use of this compound and mitigating its potential environmental impact.

Biochemical Analysis

Biochemical Properties

Methidathion is a colorless crystalline pesticide at room temperature . It is sparingly soluble in water, but very soluble in octanol, ethanol, xylene, acetone, and cyclohexane . This compound is a non-systemic organophosphorous insecticide and acaricide with stomach and contact action .

Cellular Effects

This compound has been evaluated for its effects on lipid peroxidation, the serum activities of cholinesterase (ChE), and enzymes concerning liver damage . Additionally, the histopathological changes in liver tissue were examined . In addition to its parasympatholytic effect and ability to induce muscle paralysis, this compound poisoning is associated with a profound and long-lasting circulatory collapse due to sympathetic ganglion blockade .

Molecular Mechanism

This compound is a cholinesterase or acetylcholinesterase (AChE) inhibitor . A cholinesterase inhibitor suppresses the action of acetylcholinesterase . This compound in itself is a poor cholinesterase inhibitor and it requires oxidation of the P-S bond to become active .

Temporal Effects in Laboratory Settings

The degradation of this compound in various environments such as apples, grapes, plums, cherries, oranges, and alfalfa has been studied . The dissipation curves indicate that this compound is a rapidly degrading insecticide, the residues of which decrease exponentially with time .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it’s known that organophosphates, including this compound, have been widely used in animal models to induce diabetes and its related complications .

Transport and Distribution

Due to its relatively high fat solubility, the apparent volume of this compound distribution throughout the body is very high . Redistribution of this compound from fat to blood can also occur when plasma levels diminish .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methidathion is synthesized through a multi-step process involving the reaction of O,O-dimethyl phosphorodithioate with 5-methoxy-2-oxo-1,3,4-thiadiazole-3(2H)-ylmethyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process involves rigorous quality control measures to ensure the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Methidathion undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorothioate and thiadiazole derivatives, which can further degrade into simpler compounds .

Comparison with Similar Compounds

Methidathion is often compared with other organophosphate insecticides such as malathion and parathion . While all three compounds inhibit acetylcholinesterase, this compound is unique due to its specific chemical structure, which includes a 1,3,4-thiadiazole ring. This structure imparts certain physicochemical properties that influence its stability and reactivity .

List of Similar Compounds

  • Malathion
  • Parathion
  • Diazinon
  • Chlorpyrifos

This compound’s unique structure and properties make it a valuable compound for both agricultural and scientific research applications.

Properties

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
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InChI

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3
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InChI Key

MEBQXILRKZHVCX-UHFFFAOYSA-N
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Canonical SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC
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Molecular Formula

C6H11N2O4PS3
Record name METHIDATHION
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DSSTOX Substance ID

DTXSID5020819
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Molecular Weight

302.3 g/mol
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Physical Description

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals.
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Flash Point

100 °C
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Solubility

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187
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Density

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495
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Vapor Pressure

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg
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Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/
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Color/Form

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid

CAS No.

950-37-8
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Melting Point

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Methidathion?

A1: this compound, an organophosphate insecticide and acaricide, functions by inhibiting acetylcholinesterase (AChE) [, , , , , , , , , , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of the nervous system.

Q2: What are the downstream effects of this compound's AChE inhibition?

A2: The excessive accumulation of ACh due to AChE inhibition can result in a range of symptoms in affected organisms, including tremors, paralysis, and even death. [, , ]. this compound's impact on the sympathetic ganglia can also lead to profound and long-lasting circulatory collapse [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H11N2O4PS3, and its molecular weight is 302.34 g/mol [].

Q4: How is this compound typically characterized spectroscopically?

A4: Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD), is commonly employed for the identification and quantification of this compound residues in various matrices such as citrus fruits, soil, and water [, , , , , , ].

Q5: How does this compound's stability in food products vary with storage temperature?

A5: Refrigerated storage can significantly extend the half-life of this compound in fruit juices compared to storage at higher temperatures []. For example, in orange juice, the half-life of this compound is 4.1 days at 40°C, but increases to 115 days at 15°C and 330 days at 0°C. This highlights the importance of storage conditions in ensuring food safety and compliance with maximum residue limits.

Q6: What strategies have been explored to enhance the stability and delivery of this compound?

A6: Pickering emulsions have been investigated as a potential formulation strategy for this compound []. These emulsions utilize solid particles, such as silica, clay, or montmorillonite, as stabilizers instead of traditional surfactants. This approach aims to reduce the use of toxic organic solvents typically employed in conventional formulations, promoting a greener and more environmentally friendly approach to pesticide development.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not known to possess catalytic properties. Its primary mode of action revolves around its ability to inhibit acetylcholinesterase [, , , , , , , , , , ], and there is no research suggesting any catalytic activity.

Q8: Have computational methods been employed to understand this compound's behavior?

A8: Yes, ab initio calculations have been used to understand how this compound might interact within the interlayer spaces of clay minerals []. This type of modeling can provide insights into the adsorption and potential mobility of this compound in soil environments.

Q9: How do structural modifications to this compound affect its activity?

A9: While specific SAR studies focusing on this compound are limited in the provided literature, it's known that even slight alterations in the structure of organophosphates can significantly impact their toxicity and target selectivity []. Factors like the size and nature of substituents on the phosphorus atom can influence the compound's binding affinity for AChE and its overall insecticidal potency.

Q10: What is known about the degradation of this compound in the environment?

A10: this compound can be degraded through various processes, including hydrolysis and biodegradation. Studies have shown that environmental factors like water quality, specifically parameters like BOD (Biological Oxygen Demand), SS (Suspended Solids), and NH-N (Ammonia Nitrogen), can significantly influence the biodegradation rate of this compound []. This highlights the complex interplay between pesticide properties and environmental conditions in determining their persistence and potential impact.

Q11: Are there concerns regarding the environmental impact of this compound use?

A11: Yes, this compound has been identified as a potential environmental risk []. Its use has been shown to negatively affect soil-dwelling arthropods, including beneficial insects like springtails and predators like spiders and beetles [, ]. These impacts highlight the need for integrated pest management strategies that minimize the use of broad-spectrum insecticides like this compound to preserve beneficial insect populations and maintain ecosystem health.

Q12: How is this compound absorbed, distributed, metabolized, and excreted in mammals?

A12: Studies in rats indicate that this compound is absorbed through the skin and distributed to various organs, with higher concentrations found in the kidney compared to the liver []. While the exact metabolic pathways are not fully elucidated in the provided research, the urinary excretion of this compound is relatively low [], suggesting that other elimination routes or metabolic transformations might be involved.

Q13: Has resistance to this compound been observed in pest populations?

A14: Yes, resistance to this compound has been documented in several insect species, including red scale (Aonidiella aurantii) and the predaceous mite Amblyseius womersleyi [, ]. In A. womersleyi, resistance is primarily attributed to enhanced oxidative metabolism, specifically involving mixed-function oxidases (MFOs) []. Understanding the mechanisms behind insecticide resistance is critical for developing effective resistance management strategies and ensuring the long-term sustainability of pest control measures.

Q14: What are the toxicological effects of this compound on non-target organisms?

A15: this compound can negatively impact various non-target organisms, including beneficial insects and crustaceans. Studies have shown that this compound exposure can alter blood parameters and liver enzyme activity in mice [], indicating potential liver toxicity. Additionally, research on crayfish (Procambarus clarkii) revealed that this compound is highly toxic, emphasizing the importance of careful application and management to minimize ecological risks [].

Q15: What analytical methods are employed to determine this compound residues in various matrices?

A16: Various analytical techniques have been developed and validated for the detection and quantification of this compound residues in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or flame photometric detection (GC-FPD) is widely used for its sensitivity and selectivity [, ]. For enhanced sensitivity and selectivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been employed [], allowing for the identification and quantification of this compound at trace levels in complex matrices.

Q16: Are there viable alternatives to this compound for pest control in specific crops?

A18: Yes, several alternative insecticides can be considered depending on the target pest and crop. For instance, in apple orchards, horticultural mineral oils offer a less disruptive alternative to this compound for controlling armored scales []. These oils have a minimal impact on natural enemies, promoting biological control and reducing the reliance on synthetic insecticides.

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